molecular formula C21H24N2O4S B6455694 2-(3,5-dimethylphenyl)-4-[(oxan-3-yl)methyl]-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione CAS No. 2549011-11-0

2-(3,5-dimethylphenyl)-4-[(oxan-3-yl)methyl]-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione

Cat. No.: B6455694
CAS No.: 2549011-11-0
M. Wt: 400.5 g/mol
InChI Key: FPHKTYFGFDGTOC-UHFFFAOYSA-N
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Description

This compound belongs to the benzothiadiazine class, characterized by a 3,4-dihydro-2H-1λ⁶,2,4-benzothiadiazine-1,1,3-trione core. Its structure includes a 3,5-dimethylphenyl group at position 2 and an oxan-3-ylmethyl (tetrahydropyran-3-ylmethyl) substituent at position 2. While its specific biological targets remain under investigation, benzothiadiazines are known for roles in phosphodiesterase (PDE) inhibition, particularly PDE4, which is implicated in inflammatory diseases like asthma and COPD .

Properties

IUPAC Name

2-(3,5-dimethylphenyl)-4-(oxan-3-ylmethyl)-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O4S/c1-15-10-16(2)12-18(11-15)23-21(24)22(13-17-6-5-9-27-14-17)19-7-3-4-8-20(19)28(23,25)26/h3-4,7-8,10-12,17H,5-6,9,13-14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPHKTYFGFDGTOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC4CCCOC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Benzothiadiazine Derivatives

Compound Core Structure Substituents (Position) Key Activities Selectivity/Potency Notes
Target Compound 3,4-dihydro-2H-1λ⁶ 2: 3,5-dimethylphenyl; 4: oxan-3-ylmethyl Hypothesized PDE4 inhibition Pending experimental validation
Compound 13 () 2,1,3-benzothiadiazine N1: 3,5-di-tert-butyl-4-hydroxybenzyl PDE4 inhibition (µM), antioxidant Most potent antioxidant in series
Compound 8 () 2,1,3-benzothiadiazine N1: 3,5-di-tert-butyl-4-hydroxybenzyl PDE4 inhibition (µM) Moderate potency, parallel SAR trends

Key Observations:

  • Substituent Effects: The target compound’s 3,5-dimethylphenyl group is less sterically hindered than the 3,5-di-tert-butyl-4-hydroxybenzyl group in analogues. This may reduce antioxidant activity (due to the absence of a phenolic -OH group) but improve metabolic stability .
  • Oxan-3-ylmethyl vs.

Comparison with Non-Benzothiadiazine Heterocycles

Bis(morpholino-1,3,5-triazine) Derivatives (): The compound in features a triazine core with morpholino substituents. While structurally distinct from benzothiadiazines, the morpholino group shares similarities with the oxan-3-ylmethyl group in terms of oxygen-containing heterocycles. However, the triazine core lacks the sulfonamide moiety, which is critical for the benzothiadiazine’s electronic profile and PDE4 binding .

Pharmacological and Mechanistic Insights

  • PDE4 Inhibition: highlights that N1-substituted benzothiadiazines achieve PDE4 inhibition via interactions with the catalytic domain. Molecular modeling suggests that bulkier substituents (e.g., 3,5-di-tert-butyl) may enhance hydrophobic binding but reduce selectivity. The target compound’s smaller 3,5-dimethylphenyl group might favor selectivity over potency .
  • Duration of Action: Unlike the long-lasting kappa opioid antagonist nor-BNI (), benzothiadiazines typically exhibit shorter durations due to reversible enzyme inhibition. This contrast underscores the importance of target engagement mechanisms in pharmacokinetics .

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